molecular formula C18H26O6S B2830248 Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate CAS No. 2173637-23-3

Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate

Cat. No.: B2830248
CAS No.: 2173637-23-3
M. Wt: 370.46
InChI Key: WEZPGVBMQJKKIA-GASCZTMLSA-N
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Description

Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate: is a complex organic compound with a unique structure that includes a cyclobutane ring, an ethoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a photochemical reactor.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Sulfonylation: The 4-methylbenzenesulfonyl group is added through a sulfonylation reaction, typically using p-toluenesulfonyl chloride (TsCl) and a base such as pyridine.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, replacing it with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as pharmaceutical agents, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyclobutane ring provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl cis-3-{2-[(4-chlorobenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate
  • Tert-butyl cis-3-{2-[(4-nitrobenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate

Uniqueness

Compared to similar compounds, Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate is unique due to the presence of the 4-methylbenzenesulfonyl group, which can influence its reactivity and interaction with biological targets. The methyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in pharmaceutical applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry

Properties

IUPAC Name

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6S/c1-13-5-7-16(8-6-13)25(20,21)23-10-9-22-15-11-14(12-15)17(19)24-18(2,3)4/h5-8,14-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZPGVBMQJKKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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